molecular formula C21H21N7 B13960348 N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine

Cat. No.: B13960348
M. Wt: 371.4 g/mol
InChI Key: FEDAQOHZJMAOPD-UHFFFAOYSA-N
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Description

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), a key player in intracellular signaling pathways that regulate cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with various amines under specific conditions to yield the desired product . The reaction conditions often include the use of catalytic amounts of hydrochloric acid (HCl) and solvents like ethanol (EtOH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a serine/threonine kinase that plays a crucial role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of the compound to PKB prevents its activation, thereby inhibiting downstream signaling events that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine is unique due to its high selectivity and potency as a PKB inhibitor. Its structure allows for strong binding affinity and effective inhibition of PKB, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C21H21N7

Molecular Weight

371.4 g/mol

IUPAC Name

N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]pyrimidin-2-amine

InChI

InChI=1S/C21H21N7/c1-4-15(12-17(6-1)27-21-23-8-3-9-24-21)16-5-2-11-28(13-16)20-18-7-10-22-19(18)25-14-26-20/h1,3-4,6-10,12,14,16H,2,5,11,13H2,(H,22,25,26)(H,23,24,27)

InChI Key

FEDAQOHZJMAOPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC5=NC=CC=N5

Origin of Product

United States

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